Potassium methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

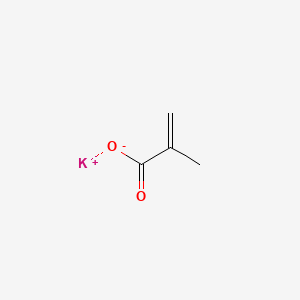

IUPAC Name |

potassium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCSBYSPJHDJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884342 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6900-35-2 | |

| Record name | Potassium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61CR0UZVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of Potassium Methacrylate

This guide provides a comprehensive technical overview of this compound (PMA), a versatile monomer essential in polymer science and advanced material development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, polymerization behavior, and key applications of PMA, with a focus on the causal relationships that govern its functionality.

Core Physicochemical Properties: A Foundation for Application

This compound (CAS No. 6900-35-2) is the potassium salt of methacrylic acid.[1][2][3] Its ionic nature and reactive vinyl group are the primary drivers of its utility in chemical synthesis. As a solid, it is typically a white to off-white crystalline powder.[4][5][6] This morphology is crucial for its handling, storage, and dissolution characteristics.

The compound's stability is a key consideration for its use. It is stable under normal storage conditions, particularly when stored in sealed containers away from light, heat, and moisture.[2] However, its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent unwanted reactions or degradation.[6]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 6900-35-2 | [1][3] |

| Molecular Formula | C₄H₅KO₂ | [1][3][7] |

| Molecular Weight | 124.18 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline powder | [4][5][6] |

| Melting Point | >200°C with decomposition | [5][7] |

| Solubility | Highly soluble in water; soluble in polar solvents | [2][4][6] |

| pH (10% solution) | 6.5 - 8.5 | [6] |

| Vapor Pressure | < 1 mm Hg @ 20°C | [2] |

The high solubility in water is a direct consequence of its ionic salt structure, a property that is heavily exploited in aqueous polymerization systems and for creating hydrogels.[2][4] The decomposition at temperatures above 200°C indicates good thermal stability for many standard polymerization processes, which are often conducted at lower temperatures.[4][5][7]

Synthesis: From Acid to Salt

The most direct and common synthesis of this compound is a straightforward acid-base neutralization reaction. This process involves reacting methacrylic acid with a stoichiometric amount of potassium hydroxide (KOH).[1] The choice of an aqueous or solvent-based system depends on the desired purity and final product form.

Experimental Protocol: Laboratory-Scale Synthesis

The rationale behind this protocol is to ensure a complete reaction while allowing for the removal of the water byproduct to isolate the salt.

-

Reagent Preparation: In a reaction vessel equipped with a stirrer and thermometer, dissolve a calculated amount of potassium hydroxide in water or a suitable solvent like toluene.

-

Controlled Addition: Slowly add one molar equivalent of methacrylic acid to the KOH solution while stirring continuously. The slow addition is critical to control the exothermic nature of the neutralization reaction.

-

Reaction Completion: Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 30-60 minutes to ensure the reaction goes to completion.[8]

-

Product Isolation: If performed in a non-aqueous solvent like toluene, the water formed during the reaction can be removed by azeotropic distillation.[9] The final product can then be filtered and dried under vacuum.

Caption: Synthesis of this compound via acid-base neutralization.

Polymerization and Application in Advanced Materials

This compound's primary industrial and research application is as a monomer in polymerization reactions.[1][4] Its ability to participate in free-radical polymerization allows for the creation of poly(this compound), a polyelectrolyte with significant potential.

Free-Radical Polymerization

The vinyl group of the methacrylate anion is susceptible to attack by free radicals, initiating a chain-growth polymerization process. This is commonly achieved using thermal initiators like potassium persulfate (KPS) in aqueous solutions.[10] The resulting polymer possesses anionic carboxylate groups along its backbone, making it highly hydrophilic and responsive to changes in pH and ionic strength.

This ionic functionality is a key advantage over conventional non-ionic acrylates.[6] It allows for the synthesis of:

-

Superabsorbent Polymers: The ionic groups lead to strong osmotic pressure, enabling the polymer network to absorb and retain vast amounts of water.

-

'Smart' Hydrogels: Polymers containing this compound can be designed as "smart" materials that swell or shrink in response to external stimuli like pH.[5] This is crucial for applications in drug delivery, where a change in pH (e.g., moving from the stomach to the intestine) can trigger the release of an encapsulated therapeutic agent.[11][12]

-

Ionic Copolymers: It can be copolymerized with other monomers, such as methyl methacrylate, to create amphiphilic block copolymers.[13] These materials are capable of self-assembly into structures like micelles, which are valuable for drug encapsulation and delivery.[13]

Caption: Conceptual workflow of free-radical polymerization.

Spectroscopic and Thermal Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for confirming the chemical structure of both the monomer and the resulting polymer. For this compound, the key characteristic peaks are associated with the carboxylate and vinyl groups. While specific spectra for the potassium salt are not detailed in the provided search results, we can infer the expected peaks by comparison to methacrylic acid and other methacrylates. The most prominent peak would be the strong, asymmetric stretch of the carboxylate anion (COO⁻), typically found in the 1550-1610 cm⁻¹ region. The C=C vinyl stretch would appear around 1630-1640 cm⁻¹.[14][15]

Thermal Analysis

This compound exhibits good thermal stability, a necessary property for melt processing and high-temperature applications.[4] Thermogravimetric analysis (TGA) would show an onset of decomposition above 200°C.[5][7] The thermal degradation of poly(methacrylates) generally proceeds via depolymerization, yielding the original monomer as the primary product.[16][17] Other by-products can include carbon oxides and small organic molecules.[16][17] This property is highly relevant for chemical recycling of methacrylate-based polymers.[16]

Safety and Handling

As a chemical intermediate, this compound requires careful handling to ensure personnel safety.

-

Hazards: The compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and respiratory tract irritation.[2][3][7] It is also considered harmful if swallowed or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Proper PPE is mandatory. This includes chemical safety goggles, neoprene or nitrile rubber gloves, and suitable protective clothing.[2] In environments where dust may be generated, respiratory protection is recommended.[2]

-

Engineering Controls: Handling should be performed in a well-ventilated area, preferably with local exhaust ventilation to minimize dust exposure.[2] Emergency eye wash fountains and safety showers must be readily available.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and peroxides, as these can potentially initiate an uncontrolled polymerization reaction.[2]

Conclusion

This compound is a functionally versatile chemical compound whose value is derived from the unique combination of an ionic salt and a polymerizable vinyl group. Its synthesis is straightforward, and its properties make it an ideal monomer for producing advanced polymers with tailored characteristics. For researchers in materials science and drug development, its capacity to form pH-responsive hydrogels and functional copolymers offers a powerful tool for creating sophisticated systems for controlled release and targeted delivery. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for harnessing its full potential.

References

- 1. nbinno.com [nbinno.com]

- 2. gelest.com [gelest.com]

- 3. This compound | C4H5KO2 | CID 23667354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6900-35-2: this compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. POTASSIUM ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. afinitica.com [afinitica.com]

- 10. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. polychemistry.com [polychemistry.com]

- 17. researchgate.net [researchgate.net]

Whitepaper: A Researcher's Guide to the Synthesis of Potassium Methacrylate from Methacrylic Acid

Abstract

Potassium methacrylate (PMA), the potassium salt of methacrylic acid, is a crucial monomer and chemical intermediate in the field of polymer chemistry.[1] Its utility in creating polymers with controlled ionic characteristics makes it invaluable for developing advanced materials, including coatings, adhesives, and 'smart' materials that respond to environmental stimuli.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound via the neutralization of methacrylic acid. We will explore the underlying chemical principles, present a detailed and validated laboratory-scale protocol, discuss critical process parameters, and outline robust methods for product characterization and safety. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this fundamental synthesis.

Introduction to this compound

This compound (CAS RN: 6900-35-2) is an organic compound with the molecular formula C₄H₅KO₂ and a molecular weight of approximately 124.18 g/mol .[1][3] It typically presents as a stable, white to off-white solid powder that is soluble in water.[2][4] The compound's primary industrial and research significance lies in its function as a monomer in polymerization reactions.[4] The presence of the ionic potassium carboxylate group allows for the creation of polyelectrolytes and ionomers with unique properties, finding applications in pharmaceuticals, textiles, and agriculture as a superabsorbent polymer.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6900-35-2 | [1][6] |

| Molecular Formula | C₄H₅KO₂ | [1][3] |

| Molecular Weight | ~124.18 g/mol | [2][3] |

| Appearance | White to off-white solid powder | [2][4] |

| Melting Point | >200°C with decomposition | [2][7] |

| Solubility | Soluble in water | [4] |

The Synthesis Pathway: Acid-Base Neutralization

The synthesis of this compound from methacrylic acid is a classic acid-base neutralization reaction. In this process, the carboxylic acid group (-COOH) of methacrylic acid donates a proton (H⁺) to the hydroxide ion (OH⁻) from potassium hydroxide, forming water. The resulting methacrylic anion and potassium cation form the ionic salt, this compound.[1]

The reaction is highly exothermic, and the release of heat must be carefully managed to prevent unwanted side reactions, most notably the premature polymerization of the methacrylic acid monomer or the this compound product.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. It is designed as a self-validating system, incorporating characterization steps to confirm the identity and purity of the final product.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Methacrylic Acid (MAA), ≥99%, with inhibitor (e.g., MEHQ) | Magnetic stirrer with hotplate and stirring bar |

| Potassium Hydroxide (KOH), pellets, ≥85% | 250 mL three-neck round-bottom flask |

| Deionized Water | Dropping funnel |

| Phenolphthalein indicator solution | Condenser |

| Hydrochloric Acid (HCl), 0.1 M standard solution | Ice bath |

| Ethanol, anhydrous | Thermometer or temperature probe |

| pH meter or pH indicator strips | |

| Rotary evaporator | |

| Vacuum oven |

Step-by-Step Synthesis Procedure

-

Reactant Preparation (Potassium Hydroxide Solution):

-

Carefully weigh 5.61 g (0.10 mol, 1.0 equivalent) of potassium hydroxide pellets.

-

In a beaker, dissolve the KOH in 50 mL of deionized water. This dissolution is highly exothermic; use an ice bath to cool the solution to room temperature.

-

Rationale: Preparing the base solution beforehand allows for better control over its addition rate and helps manage the initial heat of dissolution separately from the heat of neutralization.

-

-

Reaction Setup:

-

Place 8.61 g (0.10 mol, 1.0 equivalent) of methacrylic acid into the 250 mL three-neck flask containing a magnetic stir bar.

-

Add 50 mL of deionized water to dilute the acid.

-

Equip the flask with the dropping funnel, condenser, and a thermometer. Place the entire setup in an ice bath on top of the magnetic stirrer.

-

Rationale: Diluting the methacrylic acid and using an ice bath are critical for dissipating the heat generated during neutralization. The condenser prevents the loss of volatile components. Methacrylic acid is prone to polymerization, which is accelerated by heat.[8]

-

-

Neutralization Reaction:

-

Begin stirring the methacrylic acid solution and allow it to cool to below 10°C.

-

Slowly add the prepared KOH solution dropwise from the dropping funnel over a period of 30-45 minutes.

-

Monitor the temperature closely, ensuring it does not rise above 25°C. Adjust the addition rate as needed.

-

Rationale: A slow, controlled addition of the base is paramount to prevent a rapid temperature spike, which could trigger hazardous, uncontrolled polymerization.[8]

-

-

Endpoint Determination:

-

As the addition of KOH nears completion, monitor the pH of the reaction mixture using a pH meter or indicator strips. The target pH is approximately 7.0-8.0.[9]

-

Alternatively, add 2-3 drops of phenolphthalein indicator. The endpoint is reached when a faint, persistent pink color appears.

-

Rationale: Achieving a neutral to slightly basic pH ensures the complete conversion of the carboxylic acid to its potassium salt. Over-titrating with excess base would contaminate the final product.

-

-

Product Isolation:

-

Once the neutralization is complete, remove the ice bath and allow the solution to stir at room temperature for an additional 30 minutes.

-

Remove the solvent (water) using a rotary evaporator under reduced pressure. Set the bath temperature to a maximum of 40-50°C to avoid thermal degradation or polymerization.

-

The resulting solid is this compound.

-

Rationale: Rotary evaporation is an efficient method for removing the solvent without excessive heating, preserving the integrity of the product.

-

-

Purification and Drying:

-

The isolated solid can be further purified by washing with a small amount of cold, anhydrous ethanol to remove any unreacted methacrylic acid, followed by filtration.

-

Dry the final product in a vacuum oven at 40°C overnight to remove residual water and solvent.

-

Weigh the final white powder and calculate the percentage yield.

-

Rationale: The ethanol wash helps improve purity as this compound has limited solubility in cold ethanol, while methacrylic acid is more soluble. Vacuum drying ensures the complete removal of volatiles.

-

Experimental Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Product Validation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step.

-

Appearance: The product should be a white, crystalline solid.[2]

-

Titration of Residual Acid: To quantify any unreacted methacrylic acid, a sample can be dissolved in water and titrated with a standardized NaOH solution. This provides a measure of purity.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Expected Result: The broad O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) present in methacrylic acid should disappear. A strong asymmetric carboxylate (COO⁻) stretching peak should appear around 1540-1580 cm⁻¹. The C=C double bond stretch should remain visible around 1630-1640 cm⁻¹.

-

-

Melting Point:

Critical Safety and Handling Protocols

Both methacrylic acid and potassium hydroxide are hazardous materials requiring strict safety protocols. The synthesis must be performed in a well-ventilated chemical fume hood.

Table 2: Hazard Summary and Safety Precautions

| Chemical | Key Hazards | Required PPE & Handling |

| Methacrylic Acid (MAA) | Corrosive: Causes severe skin burns and eye damage.[11][12] Toxic in contact with skin and harmful if swallowed.[12] May cause respiratory irritation.[13] Prone to hazardous polymerization, especially when heated or uninhibited.[8] | Wear acid-resistant gloves (e.g., Butyl rubber), chemical splash goggles, and a lab coat.[11][13] Handle exclusively in a chemical fume hood. Store away from heat and direct sunlight, ensuring the inhibitor is active.[8][11] |

| Potassium Hydroxide (KOH) | Corrosive: Causes severe skin burns and eye damage.[1] Toxic if swallowed. | Wear chemical-resistant gloves, splash goggles, and a lab coat. Avoid generating dust. Handle solid pellets with forceps. Prepare solutions in an ice bath to control the exothermic dissolution. |

Waste Disposal: All waste materials, including rinse solutions, should be neutralized to a pH between 6 and 8 before disposal in accordance with local, state, and national regulations.

Conclusion

The synthesis of this compound from methacrylic acid via neutralization with potassium hydroxide is a straightforward yet exacting procedure. Success hinges on meticulous control of the reaction temperature to mitigate the significant risk of unwanted polymerization. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce and validate high-purity this compound for use in polymer synthesis and other advanced applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H5KO2 | CID 23667354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6900-35-2: this compound | CymitQuimica [cymitquimica.com]

- 5. Potassium polyacrylate Agricultural water absorbing polymer [socochem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chembk.com [chembk.com]

- 8. qatransport.com [qatransport.com]

- 9. WO1992001761A1 - Neutralized acrylic copolymer pressure sensitive adhesives - Google Patents [patents.google.com]

- 10. drugfuture.com [drugfuture.com]

- 11. aktasdis.com [aktasdis.com]

- 12. Mobile [my.chemius.net]

- 13. nj.gov [nj.gov]

Potassium Methacrylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of potassium methacrylate, a pivotal monomer in the synthesis of advanced functional polymers. The document elucidates its fundamental chemical properties, including a precise determination of its molecular weight and formula. It further explores its physicochemical characteristics, polymerization behavior, and significant applications in the realm of drug development. This guide is designed to be an essential resource for researchers, chemists, and pharmaceutical scientists, offering in-depth technical knowledge and practical insights into the effective utilization of this versatile compound.

Core Chemical Identity of this compound

A thorough understanding of a monomer's foundational properties is paramount for its successful application in polymer synthesis and material science. This section details the essential chemical identifiers of this compound.

Chemical Formula

The definitive chemical formula for this compound is C4H5KO2 .[1][2][3] This formula represents the elemental composition of one molecule of the compound, which is the potassium salt of methacrylic acid.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in polymerization reactions and for the characterization of the resulting polymers. Based on the atomic weights of its constituent atoms, the molecular weight is 124.18 g/mol .[2][3][4][5]

Table 1: Elemental Composition and Molecular Weight Calculation

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) |

| Carbon | C | 12.011 | 4 | 48.044 |

| Hydrogen | H | 1.008 | 5 | 5.040 |

| Potassium | K | 39.098 | 1 | 39.098 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | C4H5KO2 | 124.18 |

Note: The molecular weight is a calculated value and may vary slightly depending on the isotopic composition of the elements.

Chemical Structure

The structure of this compound features a methacrylate anion and a potassium cation. The methacrylate component contains a carbon-carbon double bond, which is the site of polymerization.

Caption: Chemical Structure of this compound

Physicochemical Properties and Handling

The physical and chemical properties of this compound dictate its handling, storage, and application.

Table 2: Key Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder.[1] |

| Solubility | Highly soluble in water. |

| Melting Point | Decomposes above 200°C.[2][3] |

| Stability | Hygroscopic; should be stored in a dry, inert atmosphere. |

Expert Handling and Storage Insights

As a reactive monomer, this compound requires careful handling to prevent premature polymerization. It is often supplied with an inhibitor. For laboratory use, it should be stored in a cool, dry, and dark environment. The hygroscopic nature of the salt necessitates storage in tightly sealed containers to prevent moisture absorption, which can affect its reactivity and the reproducibility of polymerization reactions.

Polymerization and Applications in Drug Delivery

This compound is primarily used as a monomer for the synthesis of poly(this compound).[2][5] This polymer is a polyelectrolyte and is classified as a "smart" material due to its responsiveness to environmental stimuli, particularly pH.[2]

Polymerization Workflow: From Monomer to Polymer

The polymerization of this compound is typically achieved through free-radical polymerization. The general workflow is outlined below. The choice of initiator and reaction conditions is critical as it dictates the molecular weight and polydispersity of the final polymer, which in turn influences its material properties.

Caption: Generalized Polymerization Workflow

Application in pH-Responsive Drug Delivery

Polymers and copolymers derived from this compound are extensively investigated for oral drug delivery systems.[6][7] The carboxylate groups on the polymer backbone are ionizable. This allows the polymer to exhibit different conformations at varying pH levels, a property that is exploited for enteric coatings and controlled-release matrices.

-

In the acidic environment of the stomach (low pH): The carboxylate groups are protonated, leading to a collapsed, hydrophobic polymer chain. This protects the encapsulated drug from degradation.

-

In the more neutral pH of the intestines (higher pH): The carboxylate groups deprotonate, resulting in electrostatic repulsion between the chains. This causes the polymer to swell and release the drug.

Caption: pH-Responsive Behavior in Drug Delivery

Conclusion

This compound is a well-defined monomer with a molecular formula of C4H5KO2 and a molecular weight of 124.18 g/mol . Its utility extends far beyond these fundamental properties, serving as a critical building block for advanced, pH-responsive polymers. For researchers and professionals in drug development, a comprehensive grasp of its chemical nature, handling requirements, and polymerization characteristics is essential for innovating in areas such as controlled-release formulations and other advanced therapeutic systems.

References

An In-depth Technical Guide to the Thermal Stability of Potassium Methacrylate Monomer

Prepared by: Senior Application Scientist, Advanced Materials Division

Introduction

Potassium methacrylate (CAS: 6900-35-2) is the potassium salt of methacrylic acid, a key monomer in the synthesis of a wide array of polymers.[1][2] With the molecular formula C4H5KO2 and a molecular weight of approximately 124.18 g/mol , this white crystalline powder is integral to the production of specialized polymers, coatings, adhesives, textiles, and hydrogels.[1][2][3] Its ionic nature and reactivity make it a versatile building block in polymer chemistry.

A comprehensive understanding of the thermal stability of this compound is paramount for researchers, scientists, and drug development professionals. This stability dictates not only its shelf-life and storage conditions but also its processing parameters and the safety of its polymerization. Uncontrolled thermal events can lead to spontaneous, runaway polymerization, posing significant safety hazards and compromising product quality.[4] This guide provides a detailed examination of the thermal behavior of this compound monomer, the analytical methods for its assessment, and the critical factors that influence its stability.

Core Physicochemical Properties

The thermal behavior of a chemical is intrinsically linked to its fundamental physical and chemical properties. For this compound, these properties provide a baseline for understanding its handling and reactivity.

| Property | Value | Source(s) |

| IUPAC Name | Potassium 2-methylprop-2-enoate | [2][3] |

| CAS Number | 6900-35-2 | [1][3] |

| Molecular Formula | C4H5KO2 | [1][2][3] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Highly soluble in water (>500 g/L at 25°C) | [3] |

| Stability | Hygroscopic; stable under normal conditions | [1][3] |

| Decomposition Point | Decomposes above 280°C | [3] |

Thermal Decomposition and Spontaneous Polymerization

The term "thermal stability" for a monomer like this compound encompasses two primary phenomena: thermal decomposition and thermally initiated polymerization.

Thermal Decomposition

Thermal decomposition is the chemical breakdown of the molecule into smaller fragments at elevated temperatures. For this compound, significant decomposition is reported to occur above 280°C.[3] While specific high-temperature degradation pathways for the monomer are not extensively detailed in public literature, irritating fumes and organic acid vapors may be generated when the material is exposed to elevated temperatures or open flame.[5] This suggests that the degradation process involves the breakdown of the organic methacrylate structure.

Thermally Initiated Polymerization

Of more immediate concern for storage and processing is the risk of spontaneous, thermally initiated polymerization. This is a highly exothermic process that can become self-accelerating, leading to a dangerous runaway reaction.[4]

The process begins when sufficient thermal energy is introduced to the system to generate free radicals. These radicals initiate a chain-reaction polymerization. The exothermic nature of the polymerization releases more heat, which in turn accelerates the reaction rate, creating a hazardous feedback loop.[4][6] This can occur even without the presence of a formal chemical initiator, particularly if the monomer is heated to a sufficiently high temperature or for a prolonged period. The increase in viscosity as the polymer forms can further complicate the situation by impeding heat transfer and making it difficult to control the temperature of the system.[4]

Caption: Logical flow of a thermally induced runaway polymerization event.

Factors Influencing Thermal Stability

The inherent thermal stability of this compound can be significantly influenced by several external and internal factors. Controlling these is key to ensuring safety and product integrity.

-

Presence of Inhibitors : Industrial-grade monomers are typically stabilized with small amounts of inhibitors. These chemical agents function by scavenging free radicals, thereby preventing the initiation of a polymerization chain reaction.[4] However, inhibitors are consumed over time, and their effectiveness can decrease at higher temperatures.[6] It is crucial to monitor inhibitor levels, especially during long-term storage.

-

Atmospheric Conditions : The presence of oxygen can be a double-edged sword. For many common inhibitors, such as hydroquinone monomethyl ether (MEHQ), a certain level of dissolved oxygen is required to maintain their inhibitory function.[7] Conversely, an inert atmosphere may be desired during processing at high temperatures to prevent oxidative side reactions.

-

Presence of Impurities : Contaminants such as rust, peroxides, or other reactive species can act as unintended initiators, significantly lowering the temperature at which spontaneous polymerization can occur.[5] Therefore, purity is a critical factor in the monomer's stability.

-

Storage Conditions : As a fundamental principle, this compound must be stored away from heat sources in a cool, dry, and well-ventilated area.[5][8] It is also incompatible with strong oxidizing agents and peroxides, which can initiate polymerization.[5]

Analytical Methods for Stability Assessment

To quantitatively assess the thermal stability of this compound, several analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique is ideal for determining the onset temperature of thermal decomposition. A typical TGA curve plots percent weight loss versus temperature. The temperature at which significant weight loss begins is a key indicator of the material's thermal stability.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] This method is exceptionally sensitive to thermal events like melting, crystallization, and chemical reactions. For this compound, DSC is critical for detecting the onset of an exothermic polymerization event. A sharp, positive peak in the heat flow signal indicates an exotherm, and the temperature at which this peak begins (the onset temperature) is a crucial safety parameter.

Simultaneous TGA/DSC (STA)

Modern instruments can perform TGA and DSC measurements simultaneously on the same sample.[9] This provides a comprehensive thermal profile, allowing for the direct correlation of mass loss events (from TGA) with their corresponding energetic changes (from DSC), such as distinguishing between simple evaporation and decomposition.[11]

Experimental Protocols

The following protocols provide a standardized framework for evaluating the thermal stability of this compound monomer.

Protocol: TGA for Decomposition Analysis

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of dry this compound powder into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the sample weight (%) versus temperature. Determine the onset decomposition temperature, typically defined as the temperature at which 5% weight loss occurs (T₅%) or by the tangent method at the inflection point of the primary weight loss step.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol: DSC for Polymerization Onset Detection

Objective: To determine the onset temperature of exothermic polymerization of this compound.

Methodology:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 3-5 mg of this compound powder into a DSC pan. Crimp the pan with a lid; a pinhole in the lid is recommended to allow any evolved gases to escape without causing pan rupture.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min. Note: The final temperature is below the decomposition point to isolate the polymerization exotherm.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature. Identify any sharp exothermic peaks. Determine the onset temperature of the exotherm using the instrument's software, which typically involves extrapolating the baseline and the leading edge of the peak.

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Safe Handling and Storage Recommendations

Adherence to strict safety protocols is non-negotiable when handling this compound.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and respiratory protection (NIOSH-certified dust respirator) where dust exposure is possible.[5]

-

Ventilation: Handle the material in a well-ventilated area, preferably with local exhaust ventilation to minimize dust exposure.[5][12]

-

Storage: Store containers in a cool, dry, well-ventilated place, away from heat, open flames, and direct sunlight.[5][8] Keep containers tightly sealed to prevent moisture absorption, as the material is hygroscopic.[3]

-

Incompatibilities: Store separately from strong oxidizing agents and peroxides.[5]

-

Spill Cleanup: For minor spills, sweep up dry material, avoiding dust generation, and place it in a sealed container for disposal.[12]

Conclusion

The thermal stability of this compound monomer is a multifaceted characteristic crucial for its safe handling, storage, and effective use in polymerization. While the monomer exhibits a relatively high decomposition temperature of over 280°C, the primary thermal risk is its propensity for spontaneous, exothermic polymerization at much lower temperatures. This guide has detailed the key factors influencing this stability—inhibitors, atmosphere, impurities, and storage conditions—and has provided standardized analytical protocols using TGA and DSC to quantify its thermal behavior. By applying these principles and adhering to stringent safety protocols, researchers and developers can confidently and safely leverage the unique properties of this compound in advanced material formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H5KO2 | CID 23667354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iokinetic.com]

- 7. iomosaic.com [iomosaic.com]

- 8. fishersci.ca [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

potassium methacrylate CAS number and safety data sheet

An In-Depth Technical Guide to Potassium Methacrylate for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, detailing its core chemical properties, critical safety information, and applications relevant to scientific research and pharmaceutical development. As a versatile monomer, a thorough understanding of its characteristics and handling protocols is paramount for its effective and safe utilization in the laboratory.

This compound is the potassium salt of methacrylic acid. Its chemical identity is fundamentally defined by its CAS Registry Number, which is the universally recognized unique identifier for this specific substance.

The molecule's structure, featuring both an ionic carboxylate group and a polymerizable double bond, dictates its chemical behavior and utility.

References

An In-depth Technical Guide to the Fundamental Characteristics of Poly(potassium methacrylate)

Preamble: Beyond a Simple Polyelectrolyte

Poly(potassium methacrylate), PKMA, represents a fascinating and highly functional member of the polyelectrolyte family. While structurally simple—the potassium salt of poly(methacrylic acid)—its behavior in solution and in the solid state is governed by a complex interplay of ionic interactions, chain conformation, and environmental conditions. For the drug development professional, understanding these fundamental characteristics is not merely academic; it is the key to harnessing PKMA's potential in advanced applications, from pH-responsive drug delivery systems to nanoparticle stabilization and hydrogel-based therapeutics. This guide eschews a conventional template to present a logically structured narrative, delving into the synthesis, characterization, and functional properties of PKMA with the causal, experience-driven insights required for practical application and innovation.

Synthesis and Molecular Architecture: From Monomer to Macromolecule

The properties of a polymer are intrinsically linked to its synthesis. For PKMA, two primary routes are prevalent: the direct polymerization of the this compound monomer and, more commonly in research settings for tailored architectures, the post-polymerization modification of a precursor polymer.

Synthesis via Neutralization of Poly(methacrylic acid)

This is the most versatile laboratory method as it allows for the synthesis of the precursor, poly(methacrylic acid) (PMAA), or its ester form, poly(methyl methacrylate) (PMMA), using well-established controlled radical polymerization techniques (e.g., RAFT, ATRP). This provides precise control over molecular weight and dispersity (Đ), which are critical determinants of final material properties. The process typically involves two steps:

-

Hydrolysis of PMMA: Commercially available PMMA is hydrolyzed to PMAA. This step is crucial as it cleaves the methyl ester groups to reveal the carboxylic acid moieties. Alkaline hydrolysis using a base like potassium hydroxide is effective.[1]

-

Neutralization: The resulting PMAA is then carefully neutralized with a stoichiometric amount of an aqueous potassium hydroxide (KOH) solution.[2] The degree of neutralization can be precisely controlled, which directly influences the charge density along the polymer backbone and, consequently, its solution properties.

Expert Insight: The Rationale for a Two-Step Approach

Choosing to synthesize PKMA via a PMMA precursor, rather than direct polymerization of the potassium salt monomer, offers superior control. Polymerizing ionic monomers can be challenging due to solubility issues and altered reactivity ratios. By first creating a well-defined, non-ionic precursor like PMMA, we can leverage a wider array of organic solvents and polymerization techniques to achieve a target molecular weight and low dispersity. The subsequent hydrolysis and neutralization are typically high-yield reactions, ensuring the final PKMA inherits the well-defined architecture of its precursor. This control is paramount for reproducible performance in sensitive applications like drug delivery.

Diagram: Synthesis Pathway of Poly(this compound)

Caption: Synthesis of PKMA via hydrolysis of PMMA and subsequent neutralization.

Core Physicochemical and Structural Data

A foundational understanding begins with the basic properties of the polymer. The following data has been consolidated from various authoritative sources.

| Property | Value / Description | Source(s) |

| IUPAC Name | Poly(potassium 2-methylprop-2-enoate) | [3][4] |

| Synonyms | Methacrylic acid potassium salt polymer | [4] |

| Molecular Formula | (C₄H₅KO₂)ₙ | [3][5] |

| Molecular Weight | Variable, dependent on the degree of polymerization. | [6] |

| Appearance | White crystalline or granular powder. | [4][7] |

| Solubility | Highly soluble in water; soluble in polar solvents. | [4] |

| Melting Point | Decomposes above 200-280°C. | [4][5] |

| Stability | Hygroscopic; should be stored in a dry, inert atmosphere. | [4] |

Solution Properties: The Polyelectrolyte Effect

The behavior of PKMA in aqueous solution is its most defining characteristic and the basis for many of its applications. As a polyelectrolyte, the anionic carboxylate groups (-COO⁻K⁺) along its backbone dictate its conformation and rheological properties.

Viscosity and Chain Conformation

In a salt-free aqueous solution, the negatively charged carboxylate groups repel each other, causing the polymer chains to adopt a rigid, extended conformation. This expansion of the hydrodynamic volume leads to a significant increase in solution viscosity.

-

Fuoss Law: For unentangled, semi-dilute solutions without added salt, the specific viscosity (η_sp_) often follows the empirical Fuoss Law, where viscosity is proportional to the square root of the polymer concentration (η_sp_ ∝ c¹/²).[8][9] This relationship is a hallmark of polyelectrolyte behavior, differing starkly from neutral polymers.

-

The Salt Effect: The addition of an electrolyte (e.g., NaCl, KCl) introduces counterions that screen the electrostatic repulsion between the carboxylate groups. This allows the polymer chains to relax into a more coiled, flexible conformation, akin to a neutral polymer.[10] The direct consequence is a dramatic decrease in solution viscosity. This sensitivity to ionic strength is a key functional attribute that can be exploited in formulation science.

Diagram: Effect of Ionic Strength on PKMA Conformation

Caption: Ionic strength dictates PKMA chain conformation and solution viscosity.

Experimental Protocol: Viscosity Measurement

This protocol outlines a self-validating system for characterizing the viscosity of PKMA solutions, a critical quality attribute.

Objective: To determine the zero-shear viscosity of PKMA solutions at varying polymer and salt concentrations.

Apparatus: Rotational rheometer with a sensitive geometry (e.g., cone-and-plate or double-gap).

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of PKMA (e.g., 1 wt%) in deionized water by slow addition of the polymer powder under gentle agitation to prevent clumping. Allow to fully dissolve overnight.

-

Create a series of dilutions from the stock solution to achieve the desired polymer concentrations (e.g., 0.1, 0.25, 0.5 wt%).

-

For salt effect studies, prepare identical polymer dilutions but use saline solutions (e.g., 0.01 M, 0.1 M KCl) as the solvent.

-

-

Rheometer Setup:

-

Set the instrument temperature to a constant value (e.g., 25.0 ± 0.1 °C).

-

Equilibrate the measurement geometry at the set temperature.

-

Perform a zero-gap procedure as per the instrument's specifications.

-

-

Measurement:

-

Load the sample onto the rheometer, ensuring no air bubbles are trapped.

-

Perform a shear rate sweep, typically from a high shear rate (e.g., 100 s⁻¹) down to a low shear rate (e.g., 0.1 s⁻¹).

-

Causality Check: A proper measurement should yield a "Newtonian plateau" at low shear rates, where the measured viscosity is independent of the shear rate. The value in this plateau is the zero-shear viscosity (η₀). Lack of a plateau may indicate the shear is still disrupting the polymer network or that the instrument torque limit has been reached.[10]

-

-

Data Analysis:

-

Plot viscosity (Pa·s) versus shear rate (s⁻¹) on a log-log scale to identify the Newtonian plateau.

-

Plot zero-shear viscosity versus polymer concentration for both salt-free and salt-containing series to visualize the polyelectrolyte effect.

-

Solid-State Characterization: Confirming Structure and Stability

Analysis in the solid state is essential for confirming the chemical identity and thermal stability of the synthesized polymer.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for confirming the conversion of PMAA to PKMA.

-

Key Spectral Features: The defining change is in the carbonyl region. The spectrum of PMAA shows a strong absorption band for the carboxylic acid C=O stretch around 1700-1730 cm⁻¹. Upon neutralization to PKMA, this peak disappears and is replaced by a strong, broad absorption band for the asymmetric carboxylate (COO⁻) stretch, typically around 1540-1580 cm⁻¹.[11][12][13]

Experimental Protocol: FTIR Analysis

Objective: To confirm the successful neutralization of PMAA to PKMA.

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: Ensure the polymer sample is thoroughly dried under vacuum to remove residual water, which has strong IR absorption bands that can interfere with the spectrum.

-

Background Scan: With a clean, empty ATR crystal, perform a background scan. This is a critical step to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place a small amount of the dried PKMA powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Validation: The resulting spectrum should be compared against a reference spectrum of the PMAA starting material. Successful synthesis is confirmed by the disappearance of the ~1700 cm⁻¹ peak and the prominent appearance of the ~1560 cm⁻¹ carboxylate peak.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the material's thermal stability and transitions.[14][15]

-

TGA: Measures weight loss as a function of temperature, indicating the onset of thermal decomposition. PKMA generally shows good thermal stability, with decomposition typically beginning above 280°C.[4][16] An initial weight loss below 150°C is usually attributable to the loss of absorbed water.

-

DSC: Measures the heat flow required to raise the sample's temperature, revealing thermal transitions. This can be used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous state and chain mobility.

| Thermal Analysis Data for Poly(meth)acrylates | |

| Technique | Typical Observation for PKMA / Related Polymers |

| TGA | Minor weight loss < 250°C (absorbed water); significant decomposition > 280°C.[16] |

| DSC | Measurement of glass transition temperature (Tg) and other thermal events like melting or crystallization.[17][18] |

Diagram: General Workflow for PKMA Characterization

Caption: A logical workflow for the comprehensive characterization of PKMA.

Applications in Drug Development: Leveraging Fundamental Properties

The unique characteristics of PKMA make it a highly valuable excipient in advanced drug delivery systems.

pH-Responsive Systems

The carboxylate groups of PKMA have a pKa of approximately 6.4-6.9, depending on the ionic environment.[19] This property is the foundation of its use in enteric drug delivery.

-

Mechanism: At the low pH of the stomach (< 3), the carboxylate groups are protonated to form neutral carboxylic acid (-COOH) groups. This reduces the polymer's solubility, causing it to remain collapsed and protecting the encapsulated drug. Upon entering the higher pH environment of the small intestine (> 6.5), the acid groups deprotonate, becoming negatively charged. The resulting electrostatic repulsion causes the polymer matrix to swell or dissolve, releasing the drug.[20]

Diagram: pH-Responsive Drug Release Mechanism

Caption: The pH-dependent ionization of PKMA enables targeted drug release.

Hydrogels and Nanoparticle Stabilization

-

Hydrogels: The ability of PKMA to absorb and retain large quantities of water makes it an excellent candidate for hydrogel-based drug delivery systems and tissue engineering scaffolds.[12][21][22] The crosslinking density and polymer concentration can be tuned to control the swelling ratio and, consequently, the drug diffusion and release rate.

-

Nanoparticle Stabilization: As an anionic polyelectrolyte, PKMA can be used as a stabilizer in nanoparticle formulations prepared by techniques like flash nanoprecipitation. It adsorbs to the surface of the forming nanoparticle, providing an electrostatic barrier that prevents aggregation and a hydrophilic layer that enhances stability in aqueous media.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H5KO2 | CID 23667354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Potassium polyacrylate - Wikipedia [en.wikipedia.org]

- 7. gelsap.com [gelsap.com]

- 8. The viscosity of polyelectrolyte solutions and its dependence on their persistence length, concentration and solvent quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. polyelectrolyte.science [polyelectrolyte.science]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Physicomechanical and Morphological Characterization of Multi-Structured Potassium-Acrylate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nexus-analytics.com.my [nexus-analytics.com.my]

- 15. scionresearch.com [scionresearch.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Potassium Methacrylate in Polymer Synthesis: An In-Depth Technical Guide for Advanced Applications

Foreword: Beyond the Monomer—Harnessing Ionic Functionality for Next-Generation Polymers

In the landscape of polymer science, particularly within the realms of biomedical engineering and advanced drug delivery, the choice of monomer is a critical determinant of the final polymer's architecture, functionality, and, ultimately, its performance. Potassium methacrylate, a salt of methacrylic acid, represents a pivotal monomer that introduces ionic character into the polymer backbone. This seemingly simple modification unlocks a wealth of properties, including aqueous solubility, pH-responsiveness, and unique conformational behavior in solution. These characteristics are instrumental in the design of "smart" materials capable of responding to physiological cues.

This technical guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this compound in their polymer synthesis endeavors. Moving beyond a mere recitation of facts, this document provides a deep dive into the practical aspects of working with this monomer, from its fundamental properties to detailed polymerization protocols and rigorous characterization techniques. The emphasis here is on the "why" behind the "how"—elucidating the causal relationships between experimental choices and the resultant polymer characteristics. By fostering a comprehensive understanding of the underlying principles, this guide aims to empower scientists to not only replicate established methods but also to innovate and tailor polymer design for their specific applications.

Core Characteristics of this compound: A Foundation for Rational Polymer Design

A thorough understanding of the monomer's properties is paramount for successful polymerization and for predicting the behavior of the resulting polymer.

Physicochemical Properties

This compound is a white, crystalline powder with good solubility in water and polar solvents.[1] Its ionic nature, stemming from the potassium salt of the carboxylic acid group, governs its solution behavior and reactivity.

| Property | Value | Source(s) |

| Chemical Name | Potassium 2-methylprop-2-enoate | [1] |

| CAS Number | 6900-35-2 | [2] |

| Molecular Formula | C4H5KO2 | [1] |

| Molecular Weight | 124.18 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Highly soluble in water (>500 g/L at 25°C) | [1] |

| Melting Point | Decomposes above 280°C | [1] |

Synthesis and Purification of the Monomer

While commercially available, this compound can also be synthesized in the laboratory, offering control over purity. The synthesis is a straightforward acid-base reaction.[3]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve a known molar amount of methacrylic acid in distilled water.

-

Neutralization: Slowly add a stoichiometric equivalent of a potassium hydroxide (KOH) solution to the methacrylic acid solution while stirring vigorously. The reaction is exothermic, and the ice bath helps to control the temperature.

-

pH Monitoring: Monitor the pH of the solution. The addition of KOH should continue until a neutral pH (approximately 7) is reached.

-

Isolation: The this compound can be isolated by removing the water via rotary evaporation, followed by drying under vacuum to yield a white solid.

Purification of Commercial Monomer: Inhibitor Removal

Commercial methacrylate monomers are typically supplied with inhibitors (e.g., hydroquinone or its monomethyl ether) to prevent spontaneous polymerization during storage.[4] These inhibitors must be removed prior to controlled polymerization reactions.

Experimental Protocol: Inhibitor Removal using an Alumina Column

-

Column Preparation: Pack a chromatography column with basic alumina.[4]

-

Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., deionized water).

-

Elution: Pass the monomer solution through the alumina column. The polar inhibitor will be adsorbed onto the stationary phase, while the purified monomer solution is collected.[4]

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the purified monomer. It is crucial to use the purified monomer immediately to prevent premature polymerization.[4]

Polymerization Methodologies: Tailoring Polymer Architecture

The choice of polymerization technique is critical in determining the molecular weight, polydispersity, and architecture of the resulting poly(this compound) (PKMA).

Free Radical Polymerization: A Robust and Scalable Approach

Conventional free radical polymerization is a widely used method for synthesizing high molecular weight polymers. It is particularly well-suited for aqueous polymerization of water-soluble monomers like this compound.

Causality in Experimental Design: The initiator concentration directly influences the molecular weight of the resulting polymer; a higher initiator concentration leads to a lower molecular weight due to a higher number of polymer chains being initiated. The reaction temperature affects the rate of initiator decomposition and, consequently, the rate of polymerization.

Experimental Protocol: Aqueous Free Radical Polymerization of this compound

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the purified this compound in deionized water to the desired concentration.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: Add a water-soluble initiator, such as potassium persulfate (KPS), to the reaction mixture.[5] The amount of initiator will depend on the target molecular weight.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) under a continuous inert gas blanket and with constant stirring.[6]

-

Termination and Isolation: After the desired reaction time, cool the reaction to room temperature and precipitate the polymer by pouring the aqueous solution into a non-solvent such as methanol or ethanol.[5]

-

Purification: The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.

Controlled Radical Polymerization: Precision in Polymer Design

For applications requiring well-defined polymer architectures, such as block copolymers for drug delivery systems, controlled radical polymerization (CRP) techniques are indispensable.[7] Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two powerful CRP methods applicable to ionic monomers.

ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The polymerization of ionic monomers like this compound in aqueous media presents unique challenges, such as catalyst stability and solubility.[8]

Causality in Experimental Design: The ratio of monomer to initiator determines the target degree of polymerization and thus the molecular weight. The ligand is crucial for solubilizing the copper catalyst in the aqueous media and tuning its reactivity. The use of a mixed solvent system, such as water/DMF, can improve the control over the polymerization of ionic monomers.[9][10][11]

Experimental Protocol: Aqueous ATRP of this compound (Adapted from related monomers)

-

Catalyst Complex Formation: In a Schlenk flask, add the copper(I) halide (e.g., CuBr) and the ligand (e.g., 2,2'-bipyridine).[9][10][11]

-

Reaction Mixture Preparation: In a separate flask, dissolve the this compound and the initiator (e.g., a water-soluble alkyl halide) in a degassed mixture of deionized water and a co-solvent like DMF.[9][10][11]

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the complete removal of oxygen.

-

Initiation: Transfer the degassed monomer/initiator solution to the flask containing the catalyst complex via a cannula under an inert atmosphere.

-

Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., room temperature).[9][10][11]

-

Termination and Purification: Terminate the reaction by exposing the mixture to air. The polymer can be purified by dialysis against deionized water to remove the catalyst and unreacted monomer, followed by lyophilization.

RAFT polymerization is a versatile CRP technique that is tolerant to a wide range of functional groups and reaction conditions, making it suitable for the polymerization of ionic monomers in aqueous media.[12][13]

Causality in Experimental Design: The RAFT agent is the key component that controls the polymerization. The choice of RAFT agent is critical and depends on the monomer being polymerized. For methacrylates, dithiobenzoates or trithiocarbonates are commonly used.[14] The ratio of monomer to RAFT agent to initiator determines the molecular weight and the livingness of the polymer chains.

Experimental Protocol: Aqueous RAFT Polymerization of this compound

-

Reaction Setup: In a reaction vessel, dissolve the this compound, the RAFT agent (e.g., a water-soluble trithiocarbonate), and a water-soluble initiator (e.g., V-50 or ACVA) in deionized water.[13]

-

Degassing: Deoxygenate the solution by purging with an inert gas for at least 30 minutes.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C) and stir for the specified time.

-

Termination and Purification: Quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air. The polymer is purified by dialysis against deionized water to remove unreacted species, followed by lyophilization.

Comprehensive Characterization of Poly(this compound): Ensuring Quality and Performance

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties, thereby ensuring its suitability for the intended application.

Structural Elucidation: NMR and FTIR Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure and tacticity of the polymer. For poly(this compound), ¹H NMR will show characteristic peaks for the polymer backbone and the methyl and methylene protons. ¹³C NMR will provide information on the carbonyl carbon and the different carbon environments in the polymer chain.[15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. For poly(this compound), the spectrum will be dominated by a strong absorption band corresponding to the carboxylate anion (COO⁻) stretching vibration, typically around 1560 cm⁻¹. The characteristic C=O stretch of the ester group in the monomer (around 1700-1730 cm⁻¹) will be absent in the polymer, confirming polymerization.[2]

Molecular Weight Determination: Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer. For polyelectrolytes like poly(this compound), special considerations are necessary for the GPC/SEC analysis.

Analytical Considerations: The mobile phase for aqueous GPC/SEC of polyelectrolytes should contain a salt (e.g., sodium nitrate) to suppress ionic interactions between the polymer and the column packing material, which can lead to erroneous results.[16][17]

Thermal Properties: TGA and DSC

-

Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This information is crucial for determining the processing temperature limits of the polymer.[18]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[19]

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and mechanistic aspects discussed, the following diagrams are provided.

General Workflow for Polymer Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of poly(this compound).

RAFT Polymerization Mechanism

Caption: The key steps in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

Concluding Remarks: A Versatile Monomer for Future Innovations

This compound is more than just a water-soluble monomer; it is a versatile building block for the creation of functional polymers with tunable properties. Its ionic nature imparts unique characteristics that are highly sought after in advanced applications, from controlled drug release systems to stimuli-responsive hydrogels. By mastering the synthesis and characterization techniques outlined in this guide, researchers can unlock the full potential of this valuable monomer. The principles of causality in experimental design, coupled with rigorous analytical validation, provide a robust framework for the rational design of novel polymers with precisely controlled architectures and functionalities. As the demand for sophisticated polymeric materials continues to grow, a deep understanding of monomers like this compound will be essential for driving innovation in polymer science and its myriad applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. Atom Trasfer Radical Polymerization of Potassium 3-Sulfopropyl Methacrylate: Direct Synthesis of Amphiphilic Block Copolymers with Methyl Methacrylate [iris.cnr.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. hpst.cz [hpst.cz]

- 18. researchgate.net [researchgate.net]

- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Potassium Methacrylate

Introduction: The Analytical Imperative for Potassium Methacrylate

This compound (PMA), the potassium salt of methacrylic acid, serves as a critical monomer and chemical intermediate in a multitude of industrial processes, from the synthesis of advanced polymers and hydrogels to applications in coatings and adhesives.[1][2] Its utility in drug development and material science, particularly in creating polymers with controlled ionic properties, necessitates rigorous characterization to ensure purity, consistency, and structural integrity.[2]

This in-depth guide provides a technical framework for the comprehensive analysis of this compound using two cornerstone spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my focus extends beyond mere procedural recitation. This document elucidates the causality behind methodological choices, embeds self-validating checks within protocols, and grounds all claims in authoritative references, offering researchers and development professionals a reliable blueprint for successful characterization.

Pillar 1: Foundational Spectroscopic Principles

A robust analysis begins with a firm grasp of the expected molecular behavior within the spectrometer. The transition from methacrylic acid to its potassium salt introduces fundamental changes to the molecule's electronic structure, which are distinctively captured by FTIR and NMR.

FTIR Spectroscopy: The Vibrational Signature of a Carboxylate Salt

Vibrational spectroscopy is exceptionally sensitive to changes in bond order and symmetry.[3] The deprotonation of the carboxylic acid group to form the potassium carboxylate results in a resonance-stabilized anion where the negative charge is delocalized across both oxygen atoms. This has a profound impact on the infrared spectrum:

-

Disappearance of the Carbonyl (C=O) Stretch: The sharp, intense absorption band characteristic of the C=O double bond in methacrylic acid (typically ~1700 cm⁻¹) vanishes.[4]

-

Appearance of Carboxylate (COO⁻) Stretches: This is replaced by two new, strong, and characteristic absorption bands:

-

Vinyl Group Vibrations: The C=C double bond stretch remains, typically around 1630-1650 cm⁻¹. Other vibrations, including C-H stretches of the vinyl and methyl groups, will also be present.

NMR Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy provides a high-resolution map of the atomic environments within the molecule. For this compound, the key is understanding the chemical shifts of the methacrylate anion's protons and carbons.

-

¹H NMR: The methacrylate anion possesses two distinct proton environments: the vinyl (C=CH₂) protons and the methyl (CH₃) protons.

-

Vinylic Protons: The two protons on the terminal carbon of the double bond are chemically non-equivalent. One is cis and the other is trans to the carboxylate group. This non-equivalence should result in two distinct signals, often appearing as singlets or finely coupled doublets (geminal coupling). Their chemical shifts are expected in the 4.5-6.0 ppm range.[7][8][9]

-

Methyl Protons: The methyl group protons are equivalent and will appear as a single, sharp singlet, typically in the 1.7-1.9 ppm region.[8][10]

-

-

¹³C NMR: Four distinct carbon signals are expected for the methacrylate anion:

-

Carboxylate Carbon (COO⁻): This deshielded carbon will appear significantly downfield.

-

Quaternary Vinyl Carbon (C=C): The carbon atom of the double bond that is also bonded to the methyl and carboxylate groups.

-

Terminal Vinyl Carbon (=CH₂): The methylene carbon of the double bond.

-

Methyl Carbon (CH₃): This will be the most upfield signal.

-

Pillar 2: Field-Proven Experimental Protocols

The integrity of spectroscopic data is contingent upon meticulous sample preparation. The following workflows are designed as self-validating systems to minimize contamination and artifacts. This compound is a solid salt and may be hygroscopic, a critical consideration in both protocols.[11]

Workflow 1: FTIR Spectroscopic Analysis

Two primary methods are recommended for the solid-state FTIR analysis of this compound: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[12]

ATR is often the preferred method due to its minimal sample preparation and non-destructive nature.[12]

Step-by-Step Protocol:

-

Crystal Preparation: Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal. This is a critical self-validating step to ensure no residues from previous samples interfere with the analysis.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-